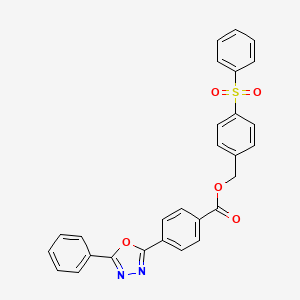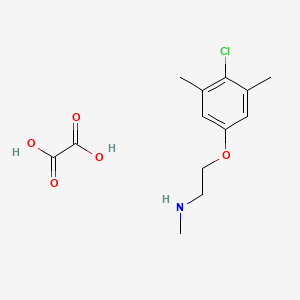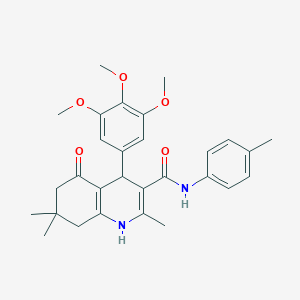![molecular formula C17H24N2O3 B4095757 3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B4095757.png)
3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione
Vue d'ensemble
Description
3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione is an organic compound with a complex structure. This compound is characterized by the presence of a phenoxy group attached to a butyl chain, which is further connected to an imidazolidine-2,4-dione core. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione typically involves multiple steps. One common method includes the alkylation of 2,4-dimethylphenol with a suitable butylating agent under basic conditions to form the intermediate 4-(2,4-dimethylphenoxy)butyl compound. This intermediate is then reacted with 5,5-dimethylimidazolidine-2,4-dione under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The imidazolidine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced forms of the imidazolidine ring.
Applications De Recherche Scientifique
3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The imidazolidine ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Di-tert-butylphenol: Shares the phenoxy group but differs in the alkyl substituents.
5,5-Dimethylhydantoin: Similar imidazolidine ring but lacks the phenoxy group.
Uniqueness
3-[4-(2,4-Dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione is unique due to the combination of its phenoxy and imidazolidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
3-[4-(2,4-dimethylphenoxy)butyl]-5,5-dimethylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-12-7-8-14(13(2)11-12)22-10-6-5-9-19-15(20)17(3,4)18-16(19)21/h7-8,11H,5-6,9-10H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWUAMKUIXKOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2C(=O)C(NC2=O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2-phenylphenoxy)propyl]-3,4-dihydro-1H-isoquinoline;hydrochloride](/img/structure/B4095679.png)
![2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]imidazo[1,2-a]pyridine](/img/structure/B4095684.png)
![3-nitro-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4095692.png)
![1-{2-[4-(1H-1,2,4-triazol-1-yl)butoxy]phenyl}-1-propanone oxalate](/img/structure/B4095700.png)
![N-[5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B4095706.png)
![2-[3-(2-bromo-4-chlorophenoxy)propyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4095714.png)



![3-bromo-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4095751.png)
![N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4095753.png)
![[3-(2-methoxy-4-methylphenoxy)propyl]methylamine oxalate](/img/structure/B4095760.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-methoxypropanamide](/img/structure/B4095768.png)

